molecular formula C5H5BrO B2403241 4-bromocyclopent-2-en-1-one CAS No. 765-56-0

4-bromocyclopent-2-en-1-one

Cat. No.: B2403241
CAS No.: 765-56-0
M. Wt: 160.998
InChI Key: JJVDZGGOHGKRER-UHFFFAOYSA-N
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Description

4-bromocyclopent-2-en-1-one is an organic compound with the molecular formula C5H5BrO. It is a derivative of cyclopentenone, where a bromine atom is substituted at the fourth position of the cyclopentenone ring. This compound is known for its reactivity and is used in various chemical reactions and applications .

Preparation Methods

The synthesis of 4-bromocyclopent-2-en-1-one can be achieved through several methods. One common route involves the bromination of 2-cyclopenten-1-one. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent like acetic acid. The reaction proceeds under controlled conditions to ensure selective bromination at the fourth position .

Industrial production methods for this compound may involve similar bromination reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial synthesis.

Chemical Reactions Analysis

4-bromocyclopent-2-en-1-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction: The compound can be reduced to form 4-bromo-cyclopentanol using reducing agents like sodium borohydride (NaBH4).

    Oxidation: Oxidative reactions can convert the compound into more oxidized derivatives, such as 4-bromo-2-cyclopenten-1,3-dione.

    Diels-Alder Reaction: As a dienophile, it can participate in Diels-Alder reactions with dienes to form cyclohexene derivatives.

Common reagents and conditions used in these reactions include bromine, sodium borohydride, and various oxidizing agents. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

4-bromocyclopent-2-en-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromocyclopent-2-en-1-one involves its electrophilic nature, which allows it to react with nucleophiles. The bromine atom enhances the compound’s reactivity by making the carbonyl carbon more electrophilic. This facilitates various chemical transformations, including nucleophilic addition and substitution reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

4-bromocyclopent-2-en-1-one can be compared with other similar compounds, such as:

    2-Cyclopenten-1-one: The parent compound without the bromine substitution.

    4-Hydroxy-2-cyclopenten-1-one: A hydroxylated derivative.

    4-Methyl-2-cyclopenten-1-one: A methylated derivative.

The presence of the bromine atom in this compound makes it more reactive compared to its non-brominated counterparts. This unique reactivity allows for a broader range of chemical transformations and applications .

Properties

IUPAC Name

4-bromocyclopent-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrO/c6-4-1-2-5(7)3-4/h1-2,4H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJVDZGGOHGKRER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=CC1=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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